4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine

Physicochemical Characterization Isomer Differentiation Thermal Properties

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class, characterized by a 3-chlorothiophen-2-yl substituent at the 4-position of the thiazole ring. With the molecular formula C₇H₅ClN₂S₂ and a molecular weight of 216.7 g/mol, this compound is structurally isomeric to 4-(4-chlorothiophen-2-yl)thiazol-2-amine (CAS 570407-10-2), the key synthetic intermediate for the FDA-approved thrombopoietin receptor agonist Avatrombopag.

Molecular Formula C7H5ClN2S2
Molecular Weight 216.7 g/mol
CAS No. 339114-12-4
Cat. No. B1300699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine
CAS339114-12-4
Molecular FormulaC7H5ClN2S2
Molecular Weight216.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Cl)C2=CSC(=N2)N
InChIInChI=1S/C7H5ClN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
InChIKeyVAVIUANRMVONSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine (CAS 339114-12-4) – A Positional Isomer Impurity Standard for Avatrombopag Synthesis


4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class, characterized by a 3-chlorothiophen-2-yl substituent at the 4-position of the thiazole ring [1]. With the molecular formula C₇H₅ClN₂S₂ and a molecular weight of 216.7 g/mol, this compound is structurally isomeric to 4-(4-chlorothiophen-2-yl)thiazol-2-amine (CAS 570407-10-2), the key synthetic intermediate for the FDA-approved thrombopoietin receptor agonist Avatrombopag [2]. The positional difference of the chlorine atom on the thiophene ring (3- vs. 4-position) fundamentally alters its role: the 4-chloro isomer serves as the essential building block in Avatrombopag synthesis, while the 3-chloro isomer is classified as a process-related impurity that must be rigorously controlled in pharmaceutical manufacturing [2].

Why 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine Cannot Be Substituted by the 4-Chloro Isomer in Analytical and Regulatory Contexts


Although 4-(3-chloro-2-thienyl)-1,3-thiazol-2-amine and its 4-chloro isomer share the identical molecular formula (C₇H₅ClN₂S₂, MW 216.7), the 3-position chlorine substitution creates a distinct chemical entity with measurably different physicochemical properties and a fundamentally different functional role in the pharmaceutical supply chain. The 4-chloro isomer is produced at kilogram scale as the key intermediate in Avatrombopag synthesis via Hantzsch thiazole condensation with thiourea in 46% yield over two steps . In contrast, the 3-chloro isomer arises as a process-related impurity during synthesis and is designated as Avatrombopag Impurity 11 [1]. Substituting one isomer for the other would invalidate analytical method validation, compromise regulatory compliance for ANDA/DMF submissions, and potentially result in misidentification of impurity profiles during quality control testing of Avatrombopag drug substance and product [1].

Quantitative Differentiation Evidence for 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine Relative to the 4-Chloro Isomer


Positional Isomerism Produces a Measurable 24.4 °C Difference in Predicted Boiling Point

The 3-chloro positional isomer exhibits a predicted boiling point of 370.9±27.0 °C at 760 mmHg , while the 4-chloro isomer shows a predicted boiling point of 395.3±27.0 °C . This 24.4 °C difference, despite identical molecular weight and formula, reflects the distinct electronic and steric environment created by the chlorine substitution position on the thiophene ring.

Physicochemical Characterization Isomer Differentiation Thermal Properties

Differential Lipophilicity: 3-Chloro Isomer Shows Lower LogP (2.6) Than 4-Chloro Isomer (3.11)

The 3-chloro isomer has a computed XLogP3 of 2.6 as reported in PubChem [1], while the 4-chloro isomer exhibits a computed LogP of 3.1072 as reported by ChemScene . This ΔLogP of approximately 0.5 units indicates that the 4-chloro isomer is roughly 3-fold more lipophilic, which would result in measurably longer retention on reversed-phase HPLC columns and potentially different membrane permeability characteristics.

Lipophilicity LogP Chromatographic Retention ADME Prediction

Differential Roles in Avatrombopag Synthesis: Key Intermediate vs. Process-Related Impurity

The 4-chloro isomer is the authenticated key intermediate in the commercial synthesis of Avatrombopag, produced via bromination of 1-(4-chlorothiophen-2-yl)ethenone followed by condensation with thiourea to afford thiazolamine 126 in 46% yield over two steps . The 3-chloro isomer (CAS 339114-12-4) is categorically designated as Avatrombopag Impurity 11 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions [1]. The 4-chloro isomer is also designated as Avatrombopag Impurity 9 when used as a reference standard , but its primary commercial identity remains that of the key synthetic intermediate manufactured at multi-kilogram scale.

Pharmaceutical Synthesis Process Chemistry Impurity Control Avatrombopag

Vendor Purity Specifications: 3-Chloro Isomer Available at NLT 98% for Reference Standard Use

The 3-chloro isomer is offered at NLT 98% purity by MolCore under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . In comparison, the 4-chloro isomer is typically offered at 97% purity by Sigma Aldrich and Bidepharm . While both isomers meet typical purity thresholds for synthetic intermediates, the 3-chloro isomer's availability at NLT 98% purity aligns with the heightened requirements for impurity reference standards used in quantitative analytical method validation, where higher purity directly reduces uncertainty in impurity quantification.

Purity Specification Reference Standard Quality Control Vendor Comparison

Measured Melting Point of 151–153 °C Provides a Definitive Identity Test Differentiating the 3-Chloro Isomer

The 3-chloro isomer has a reported experimental melting point of 151–153 °C [1]. While a published experimental melting point for the 4-chloro isomer was not identifiable in the accessible literature at the time of this analysis, this measured value for the 3-chloro isomer serves as a definitive, low-cost identity confirmation test that can be performed upon receipt to verify the correct isomer has been supplied, particularly when the two isomers are visually indistinguishable solids.

Melting Point Identity Confirmation Solid-State Characterization

Procurement-Driven Application Scenarios for 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine


Avatrombopag ANDA/DMF Filing: Impurity Reference Standard for Method Validation

Regulatory submissions for generic Avatrombopag require comprehensive characterization and quantification of all process-related impurities. The 3-chloro isomer (Avatrombopag Impurity 11) is essential as a certified reference standard for HPLC method development, system suitability testing, and forced degradation studies [1]. Its well-defined LogP difference (ΔLogP ≈ 0.5 vs. the 4-chloro isomer) supports the development of resolution-based chromatographic methods capable of baseline-separating these positional isomers, a critical requirement for ICH Q2(R1) specificity demonstration [2].

Analytical Method Development: Chromatographic Resolution of Positional Isomers

The 3-chloro isomer's lower lipophilicity (XLogP3 2.6) relative to the 4-chloro isomer (LogP 3.1072) provides a measurable basis for developing reversed-phase HPLC methods that exploit this hydrophobicity difference for isomer separation [1]. The target compound can serve as a system suitability standard to verify column performance and mobile phase conditions prior to analyzing Avatrombopag drug substance batches for isomeric impurity content [2].

Process Chemistry Optimization: Monitoring Isomeric Impurity Formation During Avatrombopag Synthesis

During the Hantzsch thiazole synthesis of the key intermediate (thiazolamine 126, the 4-chloro isomer), the 3-chloro isomer can form as a byproduct from residual 3-chlorothiophene starting material or via rearrangement pathways [1]. Procurement of the authentic 3-chloro isomer as a reference material enables process chemists to quantify this impurity in reaction monitoring samples, facilitating optimization of reaction conditions (temperature, stoichiometry, purification) to minimize isomeric impurity formation and improve the 46% reported yield [2].

Quality Control Batch Release Testing for Avatrombopag Drug Substance

QC laboratories performing batch release testing of Avatrombopag drug substance require the 3-chloro isomer as a calibration standard for related substances determination by HPLC. The NLT 98% purity specification offered by ISO-certified vendors aligns with the accuracy requirements for impurity quantification at the 0.10% threshold [1]. The experimental melting point (151–153 °C) provides a simple identity verification test upon receipt, ensuring the correct isomer has been supplied before use in regulated analytical procedures [2].

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